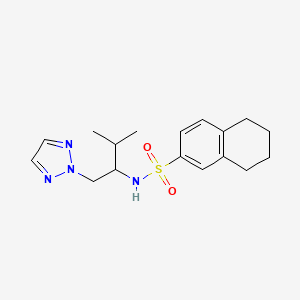

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

This compound features a tetrahydronaphthalene sulfonamide core linked to a branched alkyl chain substituted with a 2H-1,2,3-triazole ring. Its synthesis likely involves copper-catalyzed 1,3-dipolar cycloaddition, a method widely used for triazole-containing compounds .

Properties

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-13(2)17(12-21-18-9-10-19-21)20-24(22,23)16-8-7-14-5-3-4-6-15(14)11-16/h7-11,13,17,20H,3-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBMBNYSCNIXGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring and a sulfonamide group, which are known to enhance biological activity and therapeutic efficacy.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C15H22N4O2S |

| Molecular Weight | 350.43 g/mol |

| CAS Number | 2034254-17-4 |

| Density | Not Available |

| Melting Point | Not Available |

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. The presence of the triazole moiety is particularly noteworthy as it has been associated with enhanced interaction with biological targets, potentially leading to apoptosis in cancer cells.

- Mechanism of Action : The compound is believed to induce apoptosis through the modulation of various signaling pathways. For instance, studies have shown that triazole-containing compounds can inhibit key proteins involved in cell survival such as Bcl-2 .

- Case Studies : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values were found to be lower than those of standard chemotherapeutics like doxorubicin .

Antifungal Activity

The antifungal properties of compounds containing triazole rings have been well-documented. Similar compounds have shown moderate to excellent efficacy against a range of phytopathogenic fungi.

- Efficacy : In studies focusing on antifungal activity, it was observed that the compound demonstrated significant inhibition against species such as Candida albicans and Aspergillus niger.

- Potential Applications : Given its antifungal activity, this compound could be explored for agricultural applications as a fungicide or in clinical settings for treating fungal infections.

Antibacterial Activity

The antibacterial potential of sulfonamide derivatives has been extensively studied.

- Mechanism : The sulfonamide group is known to inhibit bacterial growth by interfering with folate synthesis. This mechanism makes it a candidate for further investigation against resistant bacterial strains.

- Research Findings : Preliminary screening revealed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

- Triazole Ring : Enhances binding affinity to biological targets.

- Sulfonamide Group : Contributes to antibacterial properties.

- Tetrahydronaphthalene Moiety : May play a role in modulating lipophilicity and cellular uptake.

Comparison with Similar Compounds

Structural Analogues with Triazole and Sulfonamide Moieties

a) 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)

- Molecular Formula : C₂₁H₁₈N₄O₂

- Key Features : Naphthalene ring instead of tetrahydronaphthalene; acetamide linker.

- Spectral Data :

- Synthesis : 1,3-dipolar cycloaddition between azide and alkyne precursors .

b) N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Molecular Formula : C₂₁H₂₀N₄O₂S₂

- Key Features : Imidazothiazole substituent instead of triazole; phenyl spacer.

- Applications : Likely targets kinases or GPCRs due to imidazothiazole’s bioactivity .

c) N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Molecular Formula : C₂₁H₂₁N₃O₄S₂

- Key Features : Pyridazine ring with methylsulfonyl group; dual sulfonamide motifs.

- Properties : Enhanced solubility due to polar sulfonyl groups .

Physicochemical and Spectral Comparisons

*Estimated based on IUPAC name.

Functional Group Impact on Bioactivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

- Methodology : The triazole moiety is typically synthesized via copper(I)-catalyzed 1,3-dipolar cycloaddition between terminal alkynes and azides (Huisgen reaction). For example, and describe using Cu(OAc)₂ in a tert-butanol/water solvent system (3:1 ratio) under ambient conditions to achieve regioselective triazole formation . The sulfonamide group can be introduced via nucleophilic substitution of sulfonyl chlorides with amines. Reaction optimization should prioritize inert atmospheres (N₂/Ar) and polar aprotic solvents (e.g., DMF, DMSO) to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

- Methodology :

- IR Spectroscopy : Confirm the presence of sulfonamide (–SO₂NH–) via asymmetric/symmetric S–O stretches (~1350–1150 cm⁻¹) and N–H stretches (~3260 cm⁻¹). The triazole ring shows C–N stretches at ~1300 cm⁻¹ .

- NMR : In NMR, the triazole proton appears as a singlet at δ 7.8–8.4 ppm. The tetrahydronaphthalene protons exhibit multiplet splitting (δ 1.5–2.8 ppm for aliphatic H; δ 6.8–7.5 ppm for aromatic H). NMR should show sulfonamide carbons at ~125–135 ppm (SO₂–N) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodology : Conduct accelerated stability studies using:

- Thermal Stress : Heat samples at 40–60°C for 72 hours and monitor degradation via HPLC.

- Hydrolytic Stability : Expose to pH 1–13 buffers (37°C, 24 hours) and quantify decomposition products.

- Photostability : Use ICH Q1B guidelines with UV/visible light exposure. Key degradation markers include triazole ring oxidation and sulfonamide hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural elucidation (e.g., ambiguous NOE or XRD results)?

- Methodology : Use single-crystal X-ray diffraction (SXRD) with programs like SHELXL for refinement. For example, and highlight SHELXL’s ability to model disorder in the triazole or sulfonamide groups. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply anisotropic displacement parameters and validate with R-factor convergence (<5%). Discrepancies between NMR (solution) and XRD (solid-state) data can arise from conformational flexibility; molecular dynamics simulations may bridge this gap .

Q. What strategies optimize the compound’s biological activity while minimizing off-target effects?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify substituents on the tetrahydronaphthalene ring (e.g., electron-withdrawing groups at C-6/C-7) to enhance target binding.

- Selectivity Screening : Use kinase profiling assays or proteome-wide affinity pulldowns to identify off-target interactions.

- Metabolic Stability : Introduce methyl groups (e.g., 3-methyl in the butan-2-yl chain) to reduce CYP450-mediated oxidation .

Q. How should conflicting data from biological assays (e.g., IC₅₀ variability) be analyzed?

- Methodology :

- Statistical Validation : Apply Grubbs’ test to identify outliers and repeat assays in triplicate.

- Assay Conditions : Control for variables like serum protein binding (use <1% DMSO) and cell passage number.

- Mechanistic Studies : Use SPR (surface plasmon resonance) to directly measure binding kinetics (kₐₙ/kₒff) and confirm target engagement .

Comparative Analysis Table

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.